molecular formula C17H12Cl2N2O2 B2914468 methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318256-21-2

methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2914468
CAS No.: 318256-21-2
M. Wt: 347.2
InChI Key: QSAFFKZVADBCJK-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate: is a chemical compound characterized by its complex structure, which includes a pyrazole ring substituted with a phenyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with phenylmalonic acid in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer studies.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and neurological disorders.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

  • Methyl 5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

  • Methyl 5-(3,4-dichlorophenyl)-1-(2-thienyl)-1H-pyrazole-3-carboxylate

Uniqueness: Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C16H14Cl2N2O2
  • Molecular Weight : 347.2 g/mol
  • Structural Characteristics : The compound contains a pyrazole core substituted with a dichlorophenyl group and a phenyl group, contributing to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acid derivatives. The use of various catalysts and solvents can enhance yield and purity. A general synthetic route includes:

  • Condensation Reaction : The initial step involves the condensation of 3,4-dichlorobenzaldehyde with phenylhydrazine.
  • Cyclization : The resultant hydrazone undergoes cyclization to form the pyrazole ring.
  • Esterification : Finally, esterification with methyl chloroformate yields the desired methyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • HT29 (human colorectal adenocarcinoma)

The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Studies suggest that it interferes with cell cycle progression.
  • Induction of Apoptosis : Evidence indicates that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • In Vitro Studies :
    • A study conducted on A431 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
  • Structure-Activity Relationship (SAR) :
    • SAR analyses revealed that the presence of the dichlorophenyl group is crucial for enhancing the compound's cytotoxicity. Substituents on the pyrazole ring were found to modulate activity significantly .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values in micromolar range
Apoptosis InductionMorphological changes in treated cells
Cell Cycle InhibitionInterference with proliferation

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-7-8-13(18)14(19)9-11)21(20-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAFFKZVADBCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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